2,4,6-Trimethylphenyl isothiocyanate
Overview
Description
2,4,6-Trimethylphenyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.266 g/mol . . This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylamine with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:
2,4,6-Trimethylphenylamine+Thiophosgene→2,4,6-Trimethylphenyl isothiocyanate+HCl
Another method involves the use of primary amines and carbon disulfide (CS2) in the presence of a base, followed by oxidation . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Result from the reaction with alcohols.
Sulfonyl Derivatives: Produced through oxidation reactions.
Scientific Research Applications
2,4,6-Trimethylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl isothiocyanate involves the reactivity of the isothiocyanate group (N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity . The compound’s effects are mediated through interactions with molecular targets such as cysteine residues in proteins, which can alter protein function and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- 2,6-Dimethylphenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
Uniqueness
2,4,6-Trimethylphenyl isothiocyanate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to other isothiocyanates . The steric and electronic effects of these methyl groups can affect the compound’s interactions with nucleophiles and its overall stability .
Properties
IUPAC Name |
2-isothiocyanato-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYMYPLVBCVDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209779 | |
Record name | 2,4,6-Trimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6095-82-5 | |
Record name | 2,4,6-Trimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIMETHYLPHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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